molecular formula C21H21FN2O2S B4560587 (2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-fluorobenzoate

(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-fluorobenzoate

Cat. No.: B4560587
M. Wt: 384.5 g/mol
InChI Key: WNBQUWTYQPMJJQ-UHFFFAOYSA-N
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Description

(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-fluorobenzoate is a complex organic compound that features a pyrazole ring substituted with tert-butyl, methyl, and phenylsulfanyl groups, and an ester linkage to a fluorobenzoate moiety

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and metabolic pathways.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: As an intermediate in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-fluorobenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the tert-butyl, methyl, and phenylsulfanyl groups. The final step involves esterification with 4-fluorobenzoic acid under appropriate conditions, such as the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the benzoate ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates.

Mechanism of Action

The mechanism of action of (2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-fluorobenzoate would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) benzoate: Lacks the fluorine atom on the benzoate ring.

    (2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-chlorobenzoate: Contains a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-fluorobenzoate can significantly influence its chemical reactivity and biological activity, making it distinct from its analogs.

Properties

IUPAC Name

(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2S/c1-14-18(27-17-8-6-5-7-9-17)19(24(23-14)21(2,3)4)26-20(25)15-10-12-16(22)13-11-15/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBQUWTYQPMJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)F)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-fluorobenzoate
Reactant of Route 2
(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-fluorobenzoate
Reactant of Route 3
(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-fluorobenzoate
Reactant of Route 4
(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-fluorobenzoate
Reactant of Route 5
(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-fluorobenzoate
Reactant of Route 6
(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-fluorobenzoate

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